NVP-BHS345 is a synthetic compound identified as an inhibitor of the Target of Rapamycin Complex 2 (TORC2) and its homolog TORC1. This compound is particularly notable for its role in regulating cellular processes such as actin polarization and endocytosis, which are critical for various cellular functions. NVP-BHS345 has been extensively studied in yeast models, where it has demonstrated specific inhibition of TORC2 activity, providing insights into its biological mechanisms and potential applications in research.
NVP-BHS345 was developed by researchers at Novartis and is classified as an imidazoquinoline derivative. It has been utilized in various studies to explore the functional roles of TORC2 in cellular signaling pathways and its implications in diseases related to cell growth and metabolism.
NVP-BHS345 is classified as an ATP-competitive inhibitor that selectively targets the kinase activities of both TORC1 and TORC2. Its specificity for these complexes makes it a valuable tool for dissecting the roles of mTOR signaling in cellular processes.
The synthesis of NVP-BHS345 involves multiple steps typical for the production of imidazoquinoline derivatives. While specific synthetic routes may vary, a general approach includes:
The synthesis process requires careful control of reaction conditions, including temperature and pH, to optimize yield and purity. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of NVP-BHS345.
NVP-BHS345 features a complex molecular structure characterized by an imidazoquinoline core with various substituents that contribute to its biological activity. The precise arrangement of atoms within this structure allows it to effectively bind to the ATP site of TOR kinases.
The molecular formula for NVP-BHS345 is typically represented as , with a molecular weight of approximately 272.31 g/mol. Detailed structural analysis can be performed using X-ray crystallography or computational modeling to visualize its interactions with target proteins.
NVP-BHS345 primarily engages in competitive inhibition with ATP at the active sites of TORC1 and TORC2. This interaction prevents substrate phosphorylation, effectively halting downstream signaling pathways involved in cell growth and metabolism.
Kinetic studies reveal that NVP-BHS345 exhibits varying inhibitory potency against different TOR complexes, with IC50 values indicating its effectiveness in cellular assays. For example, studies have shown IC50 values ranging from 5 µM for TORC2 inhibition, highlighting its utility in experimental settings focused on mTOR signaling.
The mechanism by which NVP-BHS345 exerts its effects involves direct competition with ATP for binding to the kinase domains of TORC1 and TORC2. Upon binding, it stabilizes a conformation that prevents phosphorylation events essential for actin polarization and endocytosis.
Experimental data indicate that inhibition by NVP-BHS345 leads to rapid changes in cellular morphology associated with actin dynamics, observable within minutes after treatment. This rapid action underscores its potential as a tool for studying dynamic cellular processes.
Relevant data from studies indicate that NVP-BHS345 maintains activity across various pH levels, making it versatile for different experimental setups.
NVP-BHS345 has significant applications in scientific research:
NVP-BHS345 belongs to the chemical class of imidazoquinoline derivatives, designed to competitively bind the ATP-binding cleft of both TORC1 and TORC2 kinases. Its discovery emerged from systematic efforts to overcome the therapeutic limitations of rapamycin analogues (rapalogs), which inhibit only TORC1 and trigger PI3K-Akt reactivation through loss of TORC2-mediated negative feedback [4]. Structural optimization focused on achieving balanced inhibition across mTOR complexes while maintaining selectivity against unrelated kinases.
Biochemically, NVP-BHS345 demonstrates nanomolar potency against TORC1 (IC50 = 12 nM) and TORC2 (IC50 = 20 nM), effectively suppressing phosphorylation of downstream effectors:
Table 1: Comparative Inhibition Profiles of mTOR-Targeting Compounds
Compound | TORC1 IC50 | TORC2 IC50 | PI3K Inhibition |
---|---|---|---|
Rapamycin | 0.1 nM* | >10 µM | No |
NVP-BEZ235 (Benchmark) | 4 nM | 10 nM | Yes (Class I) |
NVP-BHS345 | 12 nM | 20 nM | Minimal |
Note: Rapamycin allosterically inhibits TORC1 but not TORC2 catalytic activity [2]
NVP-BHS345’s molecular architecture enables simultaneous disruption of TORC1-mediated anabolic processes and TORC2-dependent cell survival signaling. Key structural features include:
Functionally, this compound illuminates critical mTOR pathway dynamics:
Table 2: Key Preclinical Research Findings with NVP-BHS345
Biological Process | Observed Effect | Downstream Impact |
---|---|---|
Protein synthesis | 90% reduction in S6K1 phosphorylation | ↓Ribosomal biogenesis & mRNA translation |
Cell cycle progression | 70% decrease in Cyclin D1 expression | G1-phase arrest in xenografts |
HIF signaling | 85% suppression of HIF-2α protein levels | ↓VEGF, ↓GLUT1 transcription |
Apoptotic regulation | 5-fold increase in nuclear p27 localization | Caspase-9 activation |
NVP-BHS345 emerged from Novartis’ strategic focus on dual kinase inhibitors, building upon their pioneering work with NVP-BEZ235. This research trajectory leveraged Novartis’ legacy in mTOR pharmacology, which began with the clinical development of everolimus (RAD001) – a rapalog derivative [3]. The "NVP" designation reflects Novartis’ global drug development pipeline, with compounds originating from their laboratories in Basel, Switzerland, where the company maintains deep expertise in kinase biochemistry [3] [4].
The compound’s development timeline aligns with key milestones in mTOR research:
Novartis’ investment in this chemical series underscores the pharmaceutical industry’s shift toward vertical pathway inhibition – simultaneously targeting multiple nodes in oncogenic signaling cascades to delay resistance [4]. While not advanced to clinical trials, NVP-BHS345 remains a prototypical tool compound for validating TORC2 as a therapeutic target.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7